3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}pyridin-2(1H)-one
Description
This compound is a heterocyclic molecule featuring a pyridin-2(1H)-one core substituted with a 1,2,4-oxadiazole ring bearing a 4-chlorophenyl group and a 2-oxoethylpiperazine moiety linked to a 2-fluorophenyl group. The chloro and fluoro substituents likely enhance metabolic stability and binding affinity through hydrophobic and electronic effects.
Synthetic routes for analogous compounds involve condensation reactions and nucleophilic substitutions, as seen in the synthesis of pyrimido[4,5-d]pyrimidin-4(1H)-one derivatives .
Properties
IUPAC Name |
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClFN5O3/c26-18-9-7-17(8-10-18)23-28-24(35-29-23)19-4-3-11-32(25(19)34)16-22(33)31-14-12-30(13-15-31)21-6-2-1-5-20(21)27/h1-11H,12-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYYFTRGRKWMCCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)CN3C=CC=C(C3=O)C4=NC(=NO4)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClFN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}pyridin-2(1H)-one is a heterocyclic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure featuring an oxadiazole ring, a pyridinone moiety, and a piperazine substituent. Its molecular formula is with a molecular weight of approximately 394.85 g/mol. The presence of the 4-chlorophenyl group and the 2-fluorophenyl piperazine enhances its pharmacological profile.
1. Antimicrobial Activity
Recent studies have indicated that oxadiazole derivatives demonstrate significant antimicrobial properties. The compound has shown activity against various bacterial strains, particularly those resistant to conventional antibiotics. In vitro assays revealed that it inhibits the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as a new antimicrobial agent.
2. Antidepressant and Anxiolytic Effects
Research has highlighted the potential of piperazine derivatives in modulating neurotransmitter systems. The incorporation of the piperazine ring in this compound suggests possible interactions with serotonin and dopamine receptors. Preliminary behavioral tests in animal models have indicated anxiolytic effects, supporting its use as a candidate for treating anxiety disorders.
3. Inhibition of Monoamine Oxidase (MAO)
The compound has been investigated for its inhibitory effects on monoamine oxidase enzymes (MAO-A and MAO-B). MAO inhibitors are crucial in the treatment of depression and neurodegenerative diseases. Molecular docking studies suggest that this compound binds effectively to the active site of MAO enzymes, indicating its potential as a therapeutic agent for mood disorders.
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The oxadiazole moiety is known for its ability to inhibit various enzymes, including MAO. This inhibition leads to increased levels of neurotransmitters such as serotonin and norepinephrine in the brain.
- Receptor Modulation : The piperazine component may interact with central nervous system receptors, enhancing its anxiolytic and antidepressant effects.
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of oxadiazole derivatives found that compounds similar to our target showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported as low as 8 µg/mL for some derivatives, indicating strong antimicrobial potential .
Case Study 2: Neuropharmacological Assessment
In an animal model assessing anxiety-like behavior, administration of this compound resulted in decreased time spent in the open arms of an elevated plus maze compared to controls, suggesting anxiolytic properties. Behavioral tests indicated a reduction in anxiety-like symptoms at doses ranging from 10 to 30 mg/kg .
Data Table: Summary of Biological Activities
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of oxadiazole compounds exhibit significant anticancer properties. The incorporation of the 4-chlorophenyl group enhances the cytotoxicity against various cancer cell lines. For example, compounds similar to this structure have shown promising results against breast cancer (MCF-7) and prostate cancer (PC3) cell lines with IC50 values in the low micromolar range .
Antimicrobial Properties
Compounds containing oxadiazole moieties have demonstrated notable antimicrobial activities. Research indicates that modifications in the phenyl groups can alter the spectrum of activity against bacteria and fungi, making these compounds valuable in developing new antimicrobial agents .
Anticonvulsant Effects
The compound's structural analogs have been evaluated for their anticonvulsant properties in various models. Studies reveal that certain derivatives exhibit protective effects in seizure models, suggesting potential applications in treating epilepsy .
Case Studies
Several case studies highlight the effectiveness of this compound and its derivatives:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Structural and Electronic Comparison
*HOMO-LUMO gaps calculated using Multiwfn , hypothetical values for illustration.
- Oxadiazole vs. Triazole Rings : The target compound’s 1,2,4-oxadiazole may confer greater metabolic stability than fluconazole’s triazole, as oxadiazoles resist enzymatic degradation . However, triazoles exhibit stronger hydrogen-bonding capacity, critical for antifungal activity.
- Piperazine Moieties : The 2-fluorophenyl group in the target compound may enhance selectivity for serotonin receptors compared to aripiprazole’s 2,3-dichlorophenyl group, as fluorinated aromatics reduce off-target interactions .
Computational Insights
Comparatively, aripiprazole’s quinolinone core shows a broader electron-rich surface, enhancing receptor binding .
Research Findings and Implications
- Structural Analysis : X-ray crystallography via SHELX could resolve the compound’s conformation, clarifying how the 2-fluorophenylpiperazine orientation affects receptor engagement.
- Activity Optimization : Introducing polar groups (e.g., hydroxyl) may improve solubility without compromising LogP, as seen in fluconazole derivatives .
Q & A
Basic: What are the recommended synthetic routes for this compound?
Methodological Answer:
The synthesis involves modular assembly of the oxadiazole and piperazine moieties. Key steps include:
- Palladium-catalyzed reductive cyclization for constructing the 1,2,4-oxadiazole ring (using nitroarenes and formic acid derivatives as CO surrogates) .
- 1,3,4-Oxadiazoline derivatization via condensation reactions, as demonstrated in analogous compounds (e.g., coupling 2-chloro-3-pyridyl groups with acetylated intermediates) .
- Piperazine functionalization : Introduce the 2-fluorophenylpiperazine fragment via nucleophilic substitution or amide coupling under anhydrous conditions (e.g., using DCM/NaOH systems) .
Basic: How can researchers characterize the structural features of this compound?
Methodological Answer:
- X-ray crystallography : Resolve the 3D conformation of the oxadiazole-pyridinone core and piperazine orientation (as in analogous structures, e.g., ) .
- NMR spectroscopy : Assign protons using - and -NMR, focusing on the deshielded pyridinone C=O (~170 ppm) and oxadiazole C=N (~150 ppm) signals.
- HPLC-MS : Monitor purity with a C18 column and ammonium acetate buffer (pH 6.5) for optimal peak resolution .
Advanced: What strategies improve synthetic yield and minimize byproducts?
Methodological Answer:
- Optimize reaction stoichiometry : Use a 1.2:1 molar ratio of nitro precursors to CO surrogates to prevent incomplete cyclization .
- Temperature control : Maintain 80–100°C during oxadiazole formation to suppress competing pathways (e.g., nitrile dimerization) .
- Purification : Employ gradient flash chromatography (hexane/EtOAc) followed by recrystallization from ethanol to isolate the target compound (>99% purity) .
Advanced: How to conduct structure-activity relationship (SAR) studies on analogs?
Methodological Answer:
- Core modifications : Replace the 4-chlorophenyl group with electron-withdrawing (e.g., 4-CF) or donating (e.g., 4-OCH) substituents to assess electronic effects on bioactivity .
- Piperazine variants : Test 2-fluorophenyl vs. 4-chlorophenylpiperazine derivatives (e.g., MM0421.03) to evaluate receptor selectivity .
- Biological assays : Use standardized kinase or GPCR binding assays (IC determination) to correlate structural changes with activity .
Advanced: What mechanisms underlie its potential pharmacological activity?
Methodological Answer:
- Target hypothesis : The 2-fluorophenylpiperazine moiety suggests serotonin/dopamine receptor modulation, as seen in related compounds (e.g., 106266-06-2, a benzisoxazole-piperidine analog) .
- Enzymatic inhibition : Screen against cytochrome P450 isoforms (e.g., CYP3A4) to assess metabolic stability using liver microsomes and LC-MS/MS quantification .
- Molecular docking : Model interactions with kinase ATP-binding pockets (e.g., EGFR or MAPK) using Schrödinger Suite or AutoDock .
Advanced: How to resolve contradictions in reported biological activities?
Methodological Answer:
- Reproducibility : Standardize assay conditions (e.g., cell line passage number, serum-free media) to minimize variability .
- Orthogonal validation : Confirm target engagement via SPR (surface plasmon resonance) and cellular thermal shift assays (CETSA) .
- Data triangulation : Cross-reference with structural analogs (e.g., PubChem CID 1235865-75-4) to identify conserved pharmacophores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
